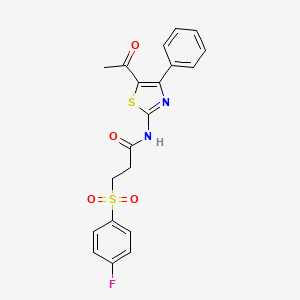

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(28-19)22-17(25)11-12-29(26,27)16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKPKRGQRKIOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring , an acetyl group , and a sulfonamide moiety with a fluorinated phenyl group. The thiazole structure is significant for its biological properties, as it incorporates both nitrogen and sulfur atoms, which can enhance chemical reactivity and interactions with biological targets. The introduction of the 4-fluorophenyl group is believed to improve the compound's pharmacokinetic properties, including solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 (lung cancer) | 12.5 | Doxorubicin |

| Caco-2 (colon cancer) | 7.8 | Cisplatin |

Studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve modulation of protein functions through specific binding interactions. This can influence pathways associated with cell growth and survival, such as the inhibition of key enzymes involved in tumor progression .

Case Studies and Research Findings

- In Vitro Studies : In a study assessing the compound's cytotoxicity against various cancer cell lines, it was found to significantly reduce cell viability in Caco-2 cells compared to untreated controls (p < 0.001). The study highlighted the selective targeting of thiazole-based compounds towards specific cancer types .

- Pharmacological Evaluation : Another investigation focused on the pharmacological profile of thiazole derivatives, including this compound. Results indicated that these compounds exhibited broad-spectrum activity against drug-resistant strains of bacteria and fungi, suggesting their potential as antimicrobial agents as well .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the thiazole ring and substituents on the phenyl groups significantly affect biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances anticancer activity by increasing target affinity .

Scientific Research Applications

Anticancer Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has demonstrated promising anticancer properties. Studies show that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action involves:

- Inhibition of CDK9-mediated RNA Polymerase II Transcription : This leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against several bacterial strains. Its structural modifications allow it to effectively interact with microbial targets, making it a candidate for developing new antibiotics. The mechanism includes:

- Disruption of Bacterial Cell Wall Synthesis : This action contributes to its effectiveness against resistant strains of bacteria, addressing a critical need in combating antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM across multiple cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly against drug-resistant strains .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 31 (N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide)

- Structure : Contains a thiazole ring with a 4-fluorophenyl group at the 5-position and a propanamide chain linked to a furan moiety.

- Key Differences : Lacks the acetyl group and sulfonyl modification present in the target compound.

- Activity : Exhibits potent inhibitory effects on KPNB1 (a nuclear transport protein) and anticancer activity in cell-based assays .

- Synthesis : Involves Suzuki coupling with 4-fluorophenylboric acid, emphasizing the role of halogenated aromatic groups in bioactivity .

Bicalutamide

- Structure: N-[4-cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methyl-propanamide.

- Key Differences: Shares the 3-((4-fluorophenyl)sulfonyl)propanamide backbone but replaces the thiazole with a cyano-trifluoromethylphenyl group.

- Activity : Androgen receptor antagonist used in prostate cancer treatment. The sulfonyl group enhances binding affinity to receptors .

- Regulatory Status : Pharmacopeial standards ensure purity (98.0–102.0%) and specify analytical methods like infrared absorption and HPLC .

Para-Fluorofentanyl

- Structure : N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl] propanamide.

- Key Differences : Propanamide chain with a piperidinyl group instead of thiazole; lacks sulfonyl modification.

ICatS (Cathepsin S Inhibitor)

- Structure: N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide.

- Key Differences : Complex sulfonyl-propanamide chain with multiple fluorinated groups.

- Activity : Inhibits Cathepsin S (CatS) in cell cultures, highlighting the role of sulfonyl groups in enzyme inhibition .

Comparative Data Table

*Estimated based on structural formula.

Q & A

Q. What are the established synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 5-acetyl-4-phenylthiazol-2-amine precursors) .

- Step 2: Sulfonylation of the propanamide intermediate using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .

- Step 3: Purification via column chromatography or recrystallization using ethanol-DMF mixtures to isolate the final product .

Critical Parameters:

- Temperature: Optimal sulfonylation occurs at 0–5°C to prevent side reactions .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalyst: Triethylamine improves nucleophilic substitution rates during sulfonylation .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Thiourea + α-bromoketone, DMF, 80°C | 65–70 | ≥95% | |

| 2 | 4-Fluorophenylsulfonyl chloride, pyridine, 0°C | 50–60 | ≥90% |

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms functional groups (e.g., acetyl, sulfonyl) and substitution patterns. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate the propanamide and sulfonyl groups .

Validation Protocol:

- Compare spectral data with analogs (e.g., DTT-205, a structurally related thiazole-sulfonamide) to resolve ambiguities .

Q. What crystallization methods are suitable for X-ray diffraction studies of this compound?

Methodological Answer:

- Slow Evaporation: Dissolve the compound in a 1:1 mixture of ethanol and ethyl acetate, then allow slow solvent evaporation at 25°C to grow single crystals .

- Software for Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

Methodological Answer:

- Assay Optimization: Standardize cell-based assays (e.g., KPNB1 inhibition studies) by controlling variables like cell passage number and serum concentration .

- Structural Analog Comparison: Test derivatives (e.g., DTT-205) to identify substituents (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) that modulate activity .

- Dose-Response Analysis: Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values, reducing variability from endpoint measurements .

Q. What computational strategies are employed to predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against targets (e.g., enzymes with sulfonamide-binding pockets). Key interactions include hydrogen bonds with the sulfonyl group and hydrophobic contacts with the thiazole ring .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose consistency .

Q. Table 2: Example Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Residues | Reference |

|---|---|---|---|

| KPNB1 | -9.2 | Lys534, Asp545 | |

| COX-2 | -8.5 | Arg120, Tyr355 |

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent Variation: Modify the 4-fluorophenyl group (e.g., replace with 4-chlorophenyl) and the acetyl group (e.g., replace with carboxyethyl) to assess steric/electronic effects .

- Statistical Modeling: Apply partial least squares (PLS) regression to correlate logP values with cytotoxicity (e.g., IC50 in cancer cell lines) .

Q. How to address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Force Field Calibration: Use CHARMM36m parameters for sulfonamide moieties to improve electrostatic potential accuracy .

- Solvent Effects: Incorporate explicit water molecules in docking grids to account for solvation/desolvation penalties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.